molecular formula C8H12O5 B1245087 Methyl Shikimate

Methyl Shikimate

Cat. No. B1245087
M. Wt: 188.18 g/mol
InChI Key: LSNUUAUXWJZSFD-FSDSQADBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl Shikimate is a natural product found in Hydrangea macrophylla and Sequoiadendron giganteum with data available.

Scientific Research Applications

  • Synthesis and Derivatives :

    • Methyl shikimate and its derivatives have been synthesized for various applications. For example, (-)-3-dehydroshikimic acid, a compound derived from the shikimic acid pathway, has been converted into methyl (+)-shikimate and related derivatives (Banwell, Edwards, Essers, & Jolliffe, 2003).
    • Novel methods have been developed for synthesizing derivatives like (-)-methyl 4-epi-shikimate and 4,5-epoxy analogues of quinic and shikimic acids. These derivatives have potential applications in producing analogues of shikimic acid (Sánchez-Abella et al., 2006).
  • Biosynthesis and Metabolic Engineering :

    • Research has focused on the biosynthesis of shikimic acid and its derivatives using genetically engineered microorganisms. This approach offers advantages like environmental friendliness and cost-effectiveness. For instance, Escherichia coli has been engineered to produce shikimate more efficiently (Gu et al., 2017).
    • Metabolic engineering strategies have been used to increase the accumulation of shikimate in microbial systems, which is important for the synthesis of pharmaceutical compounds like the neuraminidase inhibitor oseltamivir (Krämer et al., 2003).
  • Enzymatic Synthesis :

    • Enzymatic methods have been employed for the synthesis of polymerizable derivatives of methyl shikimate, demonstrating regioselectivity towards certain hydroxyl groups of methyl shikimate. This method is important for creating shikimic acid analogues (Li et al., 2007).

properties

Product Name

Methyl Shikimate

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

methyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate

InChI

InChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3/t5-,6-,7-/m1/s1

InChI Key

LSNUUAUXWJZSFD-FSDSQADBSA-N

Isomeric SMILES

COC(=O)C1=C[C@H]([C@H]([C@@H](C1)O)O)O

Canonical SMILES

COC(=O)C1=CC(C(C(C1)O)O)O

synonyms

methyl 3-epi-shikimate
methyl shikimate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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